molecular formula C10H9NO2 B083049 Benzyl cyanoacetate CAS No. 14447-18-8

Benzyl cyanoacetate

Cat. No.: B083049
CAS No.: 14447-18-8
M. Wt: 175.18 g/mol
InChI Key: RCUIWQWWDLZNMS-UHFFFAOYSA-N
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Description

Benzyl cyanoacetate is an organic compound with the molecular formula C10H9NO2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is widely used in organic synthesis due to its versatile reactivity and ability to form various derivatives. This compound is particularly valuable in the synthesis of heterocyclic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl cyanoacetate can be synthesized through several methods. One common method involves the reaction of benzyl bromide with sodium cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced through the esterification of cyanoacetic acid with benzyl alcohol. This process involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction mixture is then subjected to distillation to purify the product.

Chemical Reactions Analysis

Types of Reactions: Benzyl cyanoacetate undergoes various chemical reactions, including:

    Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes or ketones to form α,β-unsaturated compounds.

    Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield cyanoacetic acid and benzyl alcohol.

    Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Condensation Reactions: Typically involve the use of bases such as piperidine or pyridine as catalysts.

    Hydrolysis: Requires the use of strong acids like hydrochloric acid or strong bases like sodium hydroxide.

    Reduction: Often employs lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Condensation Reactions: α,β-unsaturated compounds.

    Hydrolysis: Cyanoacetic acid and benzyl alcohol.

    Reduction: Benzyl cyanoacetamide or benzyl amine.

Scientific Research Applications

Benzyl cyanoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.

    Industry: this compound is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of benzyl cyanoacetate largely depends on the specific reactions it undergoes. In condensation reactions, the compound acts as a nucleophile, attacking electrophilic carbonyl groups to form new carbon-carbon bonds. In reduction reactions, the nitrile group is reduced to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

  • Ethyl cyanoacetate
  • Methyl cyanoacetate
  • Phenyl cyanoacetate

Benzyl cyanoacetate stands out due to its benzyl group, which can influence the physical and chemical properties of the compound, making it particularly useful in specific synthetic applications.

Properties

IUPAC Name

benzyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUIWQWWDLZNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340021
Record name Benzyl cyanoacetate
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14447-18-8
Record name Phenylmethyl 2-cyanoacetate
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Record name Benzyl cyanoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 2-cyanoacetate
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Synthesis routes and methods I

Procedure details

To a mixture of cyanoacetic acid (VII) 2.34 g (27.5 mmol) and benzyl alcohol (VIIIa) 2.70 g (25 mmol) in 60 mL of toluene 50 mg of p-TsOH was added and the mixture was refluxed in a flask with a Dean-Stark trap for 24 h. The mixture was cooled down and toluene was washed with H2O and toluene was evaporated. The residue was distilled in vacuo (Kugelrohr apparatus, 0.1 mm Hg, T. oven 170-180° C.). Yield 3.36 g (77%), a colorless oil. MS (m/z, rel. intensity, %): 167.0 ([M+NH4−CN]+, 27), 193.0 ([M+NH4]+, 100).
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1.7 g (0.02 mol) of cyanoacetic acid, 0.8 g (0.02 mol) of sodium hydroxide, 7.60 g (0.06 mol, 3 equivalents) of benzyl chloride and 0.64 g (2.0 mmol) of tetrabutylammonium bromide in 15 ml of tert-butyl methyl ether/water (v:v=2:1 ) was stirred at 100° C. (oil bath temperature 110° C.) for 3 h. The pH of the aqueous phase was then adjusted from 0.2 to 6.3 using 3.15 g of 1 M aqueous sodium hydroxide solution, the organic phase was separated off and the aqueous phase was extracted with tert-butyl methyl ether (2×5 ml). The combined organic phases was dried with sodium sulfate and analyzed by gas chromatography. 2.45 g (70 percent) of benzyl cyanoacetate was obtained.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
catalyst
Reaction Step One
Name
tert-butyl methyl ether water
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is benzyl cyanoacetate a useful reagent in organic synthesis?

A1: this compound is a versatile reagent due to its multiple reactive sites. It contains an active methylene group flanked by a cyano group and a benzyloxycarbonyl group. This structure allows it to participate in various reactions, including alkylations, condensations, and cycloadditions.

    Q2: What is the role of this compound in the synthesis of chiral acyclic quaternary carbon centers?

    A2: [] demonstrates the use of this compound in a palladium-catalyzed decarboxylative allylic alkylation reaction. In this reaction, this compound reacts with methylene cyclic carbamates in the presence of a chiral palladium catalyst. The reaction proceeds through a decarboxylation step, generating a nucleophilic species that attacks the electrophilic allylic carbamate. The chiral catalyst controls the stereochemistry of the newly formed quaternary carbon center, resulting in enantioenriched products. This methodology offers a valuable approach to constructing complex chiral molecules containing acyclic quaternary carbon stereocenters, which are challenging to synthesize by other means.

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